Predicted Lipophilicity (XLogP3): 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine vs. Mono- and Di-Halogenated Analogs
The target compound exhibits a predicted XLogP3 of 2.9, the highest among the series of halogenated thiazolo[4,5-b]pyrazine analogs evaluated [1]. This value surpasses the 2-chloro analog by +1.64 log units and the 6-bromo analog by +1.56 log units, reflecting the additive lipophilic contribution of the bromine substituent on a chlorinated scaffold. The 2,6-dichloro and 6-bromo-2-methyl analogs, which represent the closest procurement alternatives, show intermediate values of 2.39 and 2.16, respectively [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.90 |
| Comparator Or Baseline | 2-Chlorothiazolo[4,5-b]pyrazine: LogP 1.26; 6-Bromothiazolo[4,5-b]pyrazine: LogP 1.34; 2,6-Dichlorothiazolo[4,5-b]pyrazine: LogP 2.39; 6-Bromo-2-methylthiazolo[4,5-b]pyrazine: LogP 2.16; Unsubstituted thiazolo[4,5-b]pyrazine: LogP 1.09 |
| Quantified Difference | ΔLogP: +1.64 (vs. 2-chloro); +1.56 (vs. 6-bromo); +0.51 (vs. 2,6-dichloro); +0.74 (vs. 6-bromo-2-methyl); +1.81 (vs. unsubstituted) |
| Conditions | Predicted logP values from computational models (XLogP3/ACD/LogP); experimental logP data are not available for this series. |
Why This Matters
Higher logP correlates with improved passive membrane permeability and potential blood-brain barrier penetration, guiding selection when CNS target engagement is required.
- [1] Kuujia.com. (2023). CAS 1221932-29-1 – 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine: XLogP3 = 2.9. View Source
- [2] ChemSrc. (2022). CAS 1190927-25-3 – 2-Chlorothiazolo[4,5-b]pyrazine: LogP = 1.26. View Source
